Product packaging for 8-Iodoimidazo[1,5-a]pyridine(Cat. No.:)

8-Iodoimidazo[1,5-a]pyridine

Cat. No.: B13655247
M. Wt: 244.03 g/mol
InChI Key: LPCWQDXTFFKNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodoimidazo[1,5-a]pyridine is a versatile halogenated heterocycle that serves as a privileged building block in modern organic synthesis and medicinal chemistry research. Its primary research value lies in its reactivity as a key synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions, such as the aminocarbonylation to introduce carboxamide moieties directly onto the heteroaromatic core . The imidazo[1,5-a]pyridine scaffold is recognized as a "privileged pharmacophore," meaning it is a common structural component in a wide range of biologically active molecules . Researchers have exploited 8-substituted derivatives for developing potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are significant targets in immuno-oncology and for treating related disorders . Furthermore, the broader class of imidazopyridines is extensively investigated for diverse therapeutic applications, including as antitumor, antibacterial, and antiviral agents, as well as in the development of fluorescent sensors and organic electronic materials . This compound provides researchers with a critical handle for the rapid functionalization and diversification of the imidazopyridine core, facilitating the discovery of new bioactive molecules and functional materials. WARNING: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B13655247 8-Iodoimidazo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

8-iodoimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H5IN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H

InChI Key

LPCWQDXTFFKNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=C1)I

Origin of Product

United States

Synthetic Methodologies for 8 Iodoimidazo 1,5 a Pyridine and Its Precursors

Strategies for Imidazo[1,5-a]pyridine (B1214698) Core Construction

The assembly of the Imidazo[1,5-a]pyridine core is a critical step and can be achieved through several distinct synthetic pathways. These methodologies focus on the formation of the five-membered imidazole (B134444) ring fused to the pyridine (B92270) core.

One of the most prevalent and versatile methods for constructing the Imidazo[1,5-a]pyridine core is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile. beilstein-journals.org This reaction forms the C1-N2 bond and the C3-N4 bond of the imidazole ring in a sequential manner. To synthesize the 8-iodo target compound, 3-iodo-2-(aminomethyl)pyridine would be the required nucleophilic precursor.

A wide array of electrophilic reagents can be employed, including carboxylic acids, acyl chlorides, acyl anhydrides, and thioamides. beilstein-journals.org A notable example involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.orgechemi.com The nitroalkane is activated by PPA to form a phosphorylated nitronate, which acts as a strong electrophile. The reaction proceeds through the initial nucleophilic attack of the aminomethyl group, followed by a 5-exo-trig cyclization onto the pyridine ring and subsequent aromatization. beilstein-journals.org

EntryElectrophile (Nitroalkane)PrecursorConditionsYield (%)
1Nitroethane2-(aminomethyl)pyridine87% PPA / H₃PO₃, 160 °C, 2 h77
21-Nitropropane2-(aminomethyl)pyridine87% PPA / H₃PO₃, 160 °C, 2 h68
31-Nitrobutane2-(aminomethyl)pyridine87% PPA / H₃PO₃, 160 °C, 2 h65
4Nitromethane2-(aminomethyl)pyridine87% PPA / H₃PO₃, 160 °C, 2 h62

This table presents data on the cyclocondensation of 2-(aminomethyl)pyridine with various nitroalkanes, demonstrating the feasibility of this method for constructing the core ring system. echemi.com

Cycloaddition reactions represent another strategic approach to the Imidazo[1,5-a]pyridine skeleton, often involving the formation of the imidazole ring in a concerted or stepwise manner. rsc.org One such strategy is the sequential van Leusen/intramolecular Heck reaction. mdpi.com In this approach, an appropriate precursor containing both an amine and a double bond is condensed with TosMIC (p-toluenesulfonylmethyl isocyanide) to form the imidazole ring via the van Leusen reaction. The subsequent intramolecular Heck reaction then forms the fused pyridine ring, completing the bicyclic system. mdpi.com This method offers a pathway to complex substituted derivatives. While less common than cyclocondensation, [3+2] cycloaddition reactions using azomethine ylides derived from pyridine can also be envisioned as a potential route.

Oxidative cyclization methods build the imidazole ring through the formation of one or more C-N bonds under oxidative conditions. rsc.org These protocols often start from more reduced precursors than those used in cyclocondensation. For instance, a transition-metal-free sp³ C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine (I₂) as the oxidant. researchgate.net This reaction involves the oxidative annulation of 2-pyridyl ketones and alkylamines.

Another prominent example is the oxidative condensation-cyclization of aryl-2-pyridylmethylamines with aldehydes in the presence of elemental sulfur as the oxidant. This method directly yields 1,3-diarylated Imidazo[1,5-a]pyridines. researchgate.net Similarly, iodine can be used to mediate a one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs C-N and C-S bonds.

Transannulation reactions involve the conversion of one heterocyclic ring system into another. This strategy has been successfully applied to the synthesis of Imidazo[1,5-a]pyridines. A notable example is the denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org This reaction, often catalyzed by a Lewis acid such as BF₃·Et₂O, proceeds by the loss of dinitrogen from the triazole ring, followed by the incorporation of the nitrile carbon and nitrogen atoms to form the imidazole ring. organic-chemistry.org

Additionally, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a concise route to the Imidazo[1,5-a]pyridine core. organic-chemistry.orgstackexchange.com This reaction utilizes oxygen as a green oxidant and proceeds via an intramolecular C(sp³)–H amination of an imine intermediate. stackexchange.com

The Ritter reaction classically involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkene in strong acid, to form an N-alkyl amide. While the Ritter reaction and its variants are powerful tools for C-N bond formation, their application in the direct synthesis of the Imidazo[1,5-a]pyridine core is not widely reported in the chemical literature. The specific reaction conditions and substrate requirements for a Ritter-type cyclization to form this particular fused bicyclic system appear to fall outside the typical scope of this named reaction.

The use of transition metal catalysts offers efficient and often milder conditions for the cyclization to form the Imidazo[1,5-a]pyridine ring system. Various metals have been employed to facilitate key bond-forming steps.

Copper catalysis is particularly prominent in this area. For example, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine can afford 1,3-diarylated imidazo[1,5-a]pyridines using oxygen as the oxidant. organic-chemistry.org Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.org Iron catalysis has also been utilized for an efficient C-H amination reaction to construct the imidazole-fused ring system in a green solvent like anisole, producing water as the only byproduct. organic-chemistry.org

Catalyst SystemReactantsKey TransformationRef.
Copper(I)N-heteroaryl aldehydes, alkylaminesDirect transannulation via C(sp³)-H amination organic-chemistry.orgstackexchange.com
Copper(II)Pyridine ketone, benzylamineCondensation-amination-oxidative dehydrogenation organic-chemistry.org
Copper/Iodine2-Benzoylpyridines, α-amino acidsDecarboxylative cyclization organic-chemistry.org
Iron(Not specified)C-H amination organic-chemistry.org

This table summarizes various metal-catalyzed methods for the synthesis of the Imidazo[1,5-a]pyridine core.

Metal-Free Synthetic Routes

The construction of the imidazo[1,5-a]pyridine core, a necessary precursor to 8-iodoimidazo[1,5-a]pyridine, can be effectively accomplished without the use of transition metal catalysts. One prominent method involves a transition-metal-free sp³ C-H amination reaction. This approach utilizes molecular iodine (I₂) to mediate the oxidative annulation of readily available starting materials such as 2-pyridyl ketones and alkylamines. nih.govnih.govnih.govrsc.org In the presence of a base like sodium acetate (NaOAc), these substrates undergo a one-pot reaction to efficiently produce a variety of imidazo[1,5-a]pyridine derivatives. nih.govnih.govnih.govrsc.org This synthetic strategy is operationally simple and has been demonstrated to be scalable to the gram level. nih.govnih.govnih.govrsc.org

Another metal-free approach involves the sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions, which affords imidazo[1,5-a]pyridines in good to excellent yields. Furthermore, metal-free C–H functionalization has been employed to insert a methylene group to bridge two imidazo[1,5-a]pyridine molecules, showcasing the versatility of these synthetic strategies. nih.gov

Regioselective Iodination Techniques for Imidazo[1,5-a]pyridines

Direct C-H functionalization is a powerful tool for the regioselective iodination of the pre-formed imidazo[1,5-a]pyridine ring system. Various iodine sources and reaction conditions have been explored to achieve this transformation efficiently.

Molecular iodine (I₂) in combination with an oxidant is a common and effective system for the direct iodination of imidazo[1,5-a]pyridines and related heterocyclic systems. The use of tert-butyl hydroperoxide (TBHP) as an oxidant has been reported to facilitate this reaction. In a one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs, a variety of oxidants were screened, with TBHP being identified as the most effective. mdpi.comresearchgate.net The reaction proceeds by reacting 2-aminomethylpyridines and benzaldehydes with a catalytic amount of iodine and TBHP. mdpi.comresearchgate.net While this specific example leads to a substituted product, the underlying iodine-mediated activation of the imidazo[1,5-a]pyridine core is a key step.

A plausible mechanism for such reactions involves the initial formation of an electrophilic iodine species, which then attacks the electron-rich imidazo[1,5-a]pyridine ring. The regioselectivity of the iodination is influenced by the electronic properties of the heterocyclic system.

Table 1: Iodine-Mediated Synthesis of Substituted Imidazo[1,5-a]pyridines
EntryReactantsOxidantProductYield (%)Reference
12-aminomethylpyridine, benzaldehyde, sodium benzenesulfinateTBHP3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine69 mdpi.com
22-aminomethylpyridine, 4-methylbenzaldehyde, sodium benzenesulfinateTBHP1-(phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine46 mdpi.com
32-aminomethylpyridine, 4-chlorobenzaldehyde, sodium benzenesulfinateTBHP3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine72 mdpi.com
42-aminomethylpyridine, 3-nitrobenzaldehyde, sodium benzenesulfinateTBHP3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine61 mdpi.com

While N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent for a variety of aromatic and heterocyclic compounds, its application for the direct C-H iodination of the imidazo[1,5-a]pyridine core is not well-documented in the reviewed literature. In a study focused on the one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines, it was noted that replacing molecular iodine with NIS as the catalyst had a negative impact on the reaction outcome. mdpi.com This suggests that under those specific reaction conditions, NIS was not a suitable reagent. Further research is required to establish efficient protocols for the direct iodination of imidazo[1,5-a]pyridine using NIS.

Phenyliodine(III) diacetate (PIDA) is another hypervalent iodine reagent that can be used as a source of electrophilic iodine. A visible-light-mediated, photocatalyst-free strategy has been developed for the iodination of various heteroarenes using PIDA. nih.gov This method has been successfully applied to the iodination of the related imidazo[1,2-a]pyridine (B132010) isomer. nih.gov In a screening of oxidants for a one-pot synthesis of substituted imidazo[1,5-a]pyridines, PIDA was evaluated but found to be less effective than TBHP. mdpi.com Currently, there is a lack of specific reports on the direct C-H iodination of imidazo[1,5-a]pyridine where PIDA serves as the primary iodinating agent.

Ultrasound irradiation has emerged as a green and efficient technique to promote organic reactions. A metal-catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at their C3 position has been developed, which is accelerated by ultrasound. nih.govnih.govorganic-chemistry.orgacs.orgacs.org This reaction utilizes molecular iodine with TBHP as the oxidant in ethanol and demonstrates significantly improved reaction efficiency and rates compared to conventional heating. nih.govnih.govorganic-chemistry.orgacs.orgacs.org While this protocol has been extensively studied for the imidazo[1,2-a]pyridine isomer, its direct application to the regioselective iodination of imidazo[1,5-a]pyridine has not been specifically reported in the reviewed literature. However, the success with the closely related isomer suggests that ultrasound-assisted iodination could be a viable and efficient method for the synthesis of this compound.

Table 2: Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridine Derivatives
EntrySubstrateProductTime (min)Yield (%)Reference
12-phenylimidazo[1,2-a]pyridine3-iodo-2-phenylimidazo[1,2-a]pyridine3090 nih.gov
22-(p-tolyl)imidazo[1,2-a]pyridine3-iodo-2-(p-tolyl)imidazo[1,2-a]pyridine3085 nih.gov
32-(4-methoxyphenyl)imidazo[1,2-a]pyridine3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine3090 nih.gov
42-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine3-iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine3067 nih.gov

Halogen Exchange Reactions for Iodination

Halogen exchange reactions, particularly the Finkelstein reaction, represent a fundamental and widely used method for the synthesis of iodo-compounds. This SN2 reaction involves treating a chloro- or bromo-substituted precursor with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. The success of the reaction is driven by the precipitation of the less soluble sodium or potassium chloride/bromide in solvents like acetone, shifting the equilibrium towards the desired iodo-product.

While specific examples detailing the conversion of 8-bromoimidazo[1,5-a]pyridine to this compound via the Finkelstein reaction are not prevalent in the reviewed literature, the principles of this reaction are broadly applicable to halo-aromatic and heteroaromatic systems. The synthesis of iodoalkanes and acyl iodides commonly utilizes this methodology. For the synthesis of this compound, a hypothetical reaction would involve the precursor 8-bromoimidazo[1,5-a]pyridine and an alkali iodide salt.

Table 1: General Conditions for Finkelstein Halogen Exchange Reaction

ParameterConditionPurpose
Substrate 8-Bromoimidazo[1,5-a]pyridine or 8-Chloroimidazo[1,5-a]pyridinePrecursor molecule
Reagent Sodium Iodide (NaI) or Potassium Iodide (KI)Source of iodide
Solvent Acetone or other polar aprotic solventFacilitates SN2 reaction and precipitation of byproduct salt
Temperature Room temperature to refluxTo achieve a reasonable reaction rate

Multi-Component Reactions (MCRs) Incorporating Iodination

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial parts of all starting materials. These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

In the context of imidazo[1,5-a]pyridines, MCRs provide a powerful tool for constructing the heterocyclic core. An iodine-mediated one-pot method has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. This reaction proceeds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, utilizing iodine to facilitate the simultaneous formation of C-N and C-S bonds under mild conditions. Although this specific MCR does not yield an iodinated imidazo[1,5-a]pyridine, it highlights the utility of iodine in mediating complex cyclizations for this scaffold.

Another relevant MCR approach is the azido-Ugi reaction followed by a cyclization process to produce 1-tetrazolylimidazo[1,5-a]pyridines. This sequence demonstrates the power of MCRs to build complex, substituted imidazo[1,5-a]pyridine systems from simple starting materials. Direct incorporation of an iodine atom onto the scaffold via an MCR would likely involve using an iodine-substituted starting material, such as an iodo-substituted 2-aminomethylpyridine.

Heterogeneous Catalysis in Imidazo[1,5-a]pyridine Synthesis and Functionalization

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of green chemistry. While the literature specifically detailing heterogeneous catalysis for the synthesis of this compound is sparse, studies on the related imidazo[1,2-a]pyridine scaffold provide valuable insights.

For instance, a palladium catalyst supported on a Supported Ionic Liquid Phase (SILP) has been effectively used for the aminocarbonylation of iodoimidazo[1,2-a]pyridines. This demonstrates the potential of using heterogeneous catalysts for the functionalization of iodo-substituted imidazopyridine systems. The catalyst, featuring grafted pyridinium ions, showed high efficiency and could be recycled, which is crucial for sustainable chemical processes.

Furthermore, titania-supported copper chloride (CuCl2/nano TiO2) and copper oxide nanoparticles have been employed as heterogeneous catalysts for the synthesis of the imidazo[1,2-a]pyridine core under aerobic conditions. These methods avoid toxic reagents and harsh conditions, showcasing the move towards more environmentally benign synthetic routes. The application of similar heterogeneous catalytic systems to the synthesis and functionalization of the imidazo[1,5-a]pyridine isomer is a logical extension.

Table 2: Examples of Heterogeneous Catalysis in Imidazopyridine Chemistry

Catalyst SystemReaction TypeSubstrate ClassKey Advantages
SILP-Pd AminocarbonylationIodoimidazo[1,2-a]pyridinesRecyclable catalyst, efficient for C-C bond formation.
CuCl2/nano TiO2 Cyclization2-Aminopyridines and ketonesLigand-free, aerobic conditions.
Nano-Copper Oxide A3 CouplingAldehydes, 2-aminopyridines, alkynesAvoids toxic reagents, mild conditions.

Electrochemical and Photochemical Approaches to Functionalization

Modern synthetic chemistry increasingly utilizes electrochemical and photochemical methods to drive reactions, offering unique reactivity and often milder conditions compared to traditional thermal methods.

Electrochemical Synthesis: Electrochemical methods provide a powerful platform for the synthesis of functionalized heterocycles. An electrochemical approach has been developed for the synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (NH4SCN). In this process, NH4SCN serves as both the electrolyte and the cyanide source through anodic oxidation. The reaction proceeds through a cascade of imine formation, nucleophilic attack by the generated cyanide species, and subsequent anodic oxidation and cyclization. This electrosynthesis demonstrates a novel, metal-free route to functionalized imidazo[1,5-a]pyridines.

Photochemical Functionalization: Photochemical reactions, particularly those induced by visible light, are at the forefront of green chemistry, enabling the activation of organic molecules through processes like single-electron transfer (SET). While direct photochemical iodination of the 8-position of imidazo[1,5-a]pyridine is not explicitly detailed, the broader field of photochemical C-H functionalization of the related imidazo[1,2-a]pyridines is well-established. These reactions often employ organic dyes or metal complexes as photocatalysts to generate radical intermediates that can react with various partners. For example, photocatalytic methods have been used for C-H thiocyanation, selenocyanation, and aminomethylation of the imidazo[1,2-a]pyridine core. These precedents suggest that a photochemical approach, potentially involving a radical iodinating agent, could be a viable strategy for the synthesis of this compound.

Reactivity and Synthetic Transformations of 8 Iodoimidazo 1,5 a Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 8-iodoimidazo[1,5-a]pyridine, the iodine substituent provides a reactive site for these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 8-position.

Research has demonstrated the successful Suzuki-Miyaura coupling of iodo-substituted imidazo[1,2-a]pyridines with (hetero)arylboronic acids. For instance, the reaction of 7-iodo-8-chloroimidazo[1,2-a]pyridine derivatives with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₂CO₃ under microwave irradiation affords the corresponding 8-aryl-7-chloro products in moderate to good yields. mdpi.com This highlights the higher reactivity of the iodine atom compared to the chlorine atom in this system. mdpi.com A one-pot, two-step approach has also been developed for the diarylation of 7,8-dihalogenated imidazo[1,2-a]pyridines, further expanding the synthetic utility of this method. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Iodo-Substituted Imidazo[1,2-a]pyridines

Starting Material Boronic Acid Catalyst Base Solvent Conditions Product Yield (%)
7-chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 120 °C, MW 7-chloro-2,8-diphenylimidazo[1,2-a]pyridine 71
7-chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 120 °C, MW 7-chloro-8-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine 65
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Pyridin-3-ylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/EtOH 150 °C, MW Ethyl 7-chloro-8-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxylate 19

Data sourced from a study on regiocontrolled microwave-assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines. mdpi.com

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-substituted imidazo[1,5-a]pyridines, which are valuable intermediates and have shown interesting photophysical properties and biological activities. nih.govacs.org

For example, the Sonogashira coupling of 3-aryl-1-iodoimidazo[1,5-a]pyridines with various terminal alkynes, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in triethylamine, yields the corresponding 1-alkynyl-3-arylimidazo[1,5-a]pyridines in good to excellent yields. acs.org Similarly, 8-alkynyl-3-nitroimidazo[1,2-a]pyridine derivatives have been synthesized via a Sonogashira cross-coupling reaction, and these compounds have demonstrated potent antitrypanosomal activity. nih.gov A facile and efficient route to densely substituted alkynylpyridines has been reported using PdCl₂(PPh₃)₂ and CuI as catalysts in DMF. rsc.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction has been applied to the synthesis of alkenyl-substituted imidazo[1,5-a]pyridines.

Specifically, the Mizoroki-Heck reaction of 3-aryl-1-iodoimidazo[1,5-a]pyridines with various styrene (B11656) derivatives, using Pd(OAc)₂ as the catalyst, an N-heterocyclic carbene (NHC) ligand (IMes·HCl), and a base (Cs₂CO₃), produces the corresponding alkenylated imidazo[1,5-a]pyridines in moderate to high yields. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is crucial for the synthesis of amino-substituted imidazo[1,5-a]pyridines, which are key components of various biologically active molecules, including reversible BTK inhibitors for rheumatoid arthritis. nih.gov

The synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives, which share a similar core structure, often involves a Buchwald-Hartwig-type amination step. nih.gov While direct examples for this compound are less common in the provided search results, the general applicability of this reaction to similar heterocyclic systems is well-established. mdpi.com For instance, a study on 7,8-dihalogenated imidazo[1,2-a]pyridines explored Buchwald-Hartwig amination to introduce amine substituents. mdpi.com

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane. Although less common than the Suzuki or Sonogashira couplings for this specific scaffold based on the provided results, it represents a viable method for forming carbon-carbon bonds. The general principles of palladium-catalyzed cross-coupling suggest that this compound would be a suitable substrate for Stille coupling reactions, allowing for the introduction of various alkyl, aryl, and vinyl groups.

Aminocarbonylation is a palladium-catalyzed reaction that introduces a carboxamide functional group by reacting an aryl halide with carbon monoxide and an amine. This reaction is particularly useful for synthesizing amide derivatives of imidazo[1,5-a]pyridines, which exhibit a wide range of pharmacological properties. mdpi.comresearchgate.net

A study has demonstrated the use of a recyclable palladium catalyst for the aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine (B15351950) derivatives. mdpi.comresearchgate.net This heterogeneous catalytic system efficiently converts the iodo-derivative into the corresponding carboxamide, showcasing good to excellent selectivities and catalyst recyclability. mdpi.comresearchgate.net

Phosphination Reactions to Generate Ligands

The introduction of a phosphine (B1218219) group onto the imidazo[1,5-a]pyridine (B1214698) scaffold is a crucial step in the synthesis of novel ligands for catalysis. The C-I bond at the 8-position, however, presents challenges for direct phosphination. Reports indicate that palladium-catalyzed phosphination reactions are more commonly and successfully performed at other positions, such as C1 or C3, after initial iodination at those sites. nih.govresearchgate.net For instance, 1-iodoimidazo[1,5-a]pyridine, synthesized from the parent heterocycle using N-iodosuccinimide (NIS), can undergo palladium-catalyzed reactions with various phosphines to yield 1-phosphinoimidazo[1,5-a]pyridine ligands. nih.govresearchgate.netrsc.org

Similarly, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized through a sequence involving cyclization, iodination at the C1 position, and subsequent palladium-catalyzed phosphination. nih.govresearchgate.net Attempts to perform metal-halogen exchange on iodo intermediates followed by trapping with chlorophosphines have been reported to be unsuccessful in yielding phosphinated products. nih.gov This suggests a preference for palladium-catalyzed cross-coupling as the method of choice for introducing phosphine moieties onto the imidazo[1,5-a]pyridine ring system, primarily at positions other than C8.

Copper-Catalyzed Transformations

Copper-catalyzed reactions are pivotal in the functionalization of the this compound system. These transformations offer mild and efficient pathways for forming new carbon-heteroatom and carbon-carbon bonds.

A notable application is the copper-catalyzed amination of aryl iodides. researchgate.net This method utilizes CuI as a catalyst and ethylene (B1197577) glycol as a ligand in 2-propanol, allowing for the efficient coupling of various amines with aryl iodides. researchgate.net This protocol is advantageous due to its operational simplicity and relative insensitivity to moisture, even allowing the reaction to be performed under an air atmosphere with comparable yields. researchgate.net

Furthermore, copper catalysts, including various copper salts and copper oxide nanoparticles, are widely employed in cross-coupling reactions to form C-N, C-S, and C-O bonds. beilstein-journals.org For instance, copper-catalyzed annulation reactions of terminal alkynes with 2-aminopyridines have been developed to synthesize halogenated imidazo[1,2-a]pyridines, where the copper halide serves as the halogen source. researchgate.net While this example pertains to a related isomer, it highlights the general utility of copper in such synthetic strategies. The reactivity of this compound in copper-catalyzed reactions makes it a valuable precursor for creating a diverse range of substituted imidazo[1,5-a]pyridine derivatives. acs.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the iodine atom at the C8 position with various nucleophiles. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The imidazo[1,5-a]pyridine ring system, being electron-deficient, is susceptible to this type of reaction.

While specific examples detailing SNAr reactions exclusively at the 8-iodo position of imidazo[1,5-a]pyridine are not extensively documented in the provided search results, the general principles of SNAr on halogenated heterocycles are well-established. nih.govwuxiapptec.com For a related compound, 6-bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine, it is noted that the compound undergoes nucleophilic aromatic substitution. vulcanchem.com Similarly, for 3-iodoimidazo[1,5-a]pyrazine, sulfur nucleophiles like thiophenol are reported to react via an SNAr mechanism to form thioethers. These examples suggest that this compound would likely undergo SNAr with suitable nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding 8-substituted derivatives. The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring and is a common pathway for functionalizing halogenated heterocycles. masterorganicchemistry.com

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium reagent. wikipedia.org This reaction is particularly effective for organic iodides due to the relatively weak carbon-iodine bond. wikipedia.orgharvard.edu

The reaction of this compound with a strong base like n-butyllithium or t-butyllithium at low temperatures would be expected to result in a lithium-halogen exchange, generating the 8-lithioimidazo[1,5-a]pyridine intermediate. wikipedia.orgharvard.eduumich.edursc.orgprinceton.edu This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C8 position. The rate of exchange generally follows the trend I > Br > Cl, making the iodo-substituent particularly suitable for this transformation. wikipedia.org While direct experimental data for this compound was not found in the search results, this reaction is a common and predictable strategy for the functionalization of aryl iodides. nih.govwikipedia.org However, it is worth noting that attempts to perform metal-halogen exchange on other iodo-imidazo[1,5-a]pyridines followed by trapping with chlorophosphines were reported to be unsuccessful. nih.gov

Radical Reactions Involving the Iodine Substituent

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a participant in radical reactions. These reactions can be initiated by radical initiators or through photolytic or thermal conditions.

While specific studies on radical reactions of this compound were not explicitly detailed in the search results, related chemistries suggest its potential involvement. For instance, iodine-mediated one-pot syntheses of other functionalized imidazo[1,5-a]pyridines have been developed, some of which are proposed to proceed through radical pathways. mdpi.comresearchgate.net A plausible radical pathway has also been suggested for the copper-catalyzed synthesis of imidazo[1,5-a]pyridines. beilstein-journals.org The low bond dissociation energy of the C-I bond facilitates its participation in radical cyclizations, additions, and cross-coupling reactions. nih.gov For example, control experiments in the iodination of imidazo[1,2-a]pyridines using a radical inhibitor demonstrated that the reaction likely proceeds via a free-radical initiated process. nih.gov These findings support the potential for this compound to engage in radical transformations, offering alternative pathways for its functionalization.

Mechanistic Investigations of Reactions Involving 8 Iodoimidazo 1,5 a Pyridine

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions are fundamental for the functionalization of 8-iodoimidazo[1,5-a]pyridine. The elucidation of the catalytic cycles, primarily involving palladium and copper catalysts, is crucial for optimizing reaction conditions and expanding the synthetic scope.

For palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the mechanism is generally understood to follow a classical catalytic cycle. This cycle is initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) species, forming a Pd(II) intermediate. The choice of ligand is critical in this step, as bulky electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition process, especially with electronically rich substrates. rsc.org Following oxidative addition, a transmetalation step occurs, where the organic group from an organoboron reagent is transferred to the palladium center, displacing the iodide. The final step is reductive elimination , where the two organic fragments couple to form the new C-C bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. rsc.org

In contrast, copper-catalyzed reactions, such as C-N or C-C bond formations, can proceed through different mechanistic pathways. One proposed mechanism for the synthesis of imidazo[1,5-a]pyridines involves a Cu(I)-catalyzed direct transannulation. nih.govbeilstein-journals.org In this cycle, aerial oxygen acts as a green oxidant. nih.govbeilstein-journals.org The mechanism is thought to involve radical intermediates, where the use of radical scavengers like TEMPO can inhibit the reaction. nih.gov The cycle may involve the formation of a Cu(II) superoxo radical intermediate, followed by intramolecular hydrogen abstraction to form a six-membered Cu(III) species. nih.govbeilstein-journals.org Subsequent isomerization, oxidation, and reductive elimination steps generate the final product and regenerate the Cu(I) catalyst. nih.govbeilstein-journals.org

Understanding Regioselectivity in Functionalization

Regioselectivity is a critical aspect of the functionalization of halogenated imidazo[1,5-a]pyridines, particularly when multiple reactive sites are present. The inherent reactivity differences between the positions on the heterocyclic core, influenced by the electronic effects of the fused rings and the nitrogen atoms, dictate the outcome of substitution reactions.

In systems like 1,3-diiodoimidazo[1,5-a]pyridine, achieving selective functionalization at one iodo-position over the other has proven to be challenging. Attempts to perform selective phosphination or Suzuki-Miyaura coupling on this di-iodinated system often result in a roughly 1:1 mixture of inseparable regioisomers. rsc.org This lack of selectivity suggests that the electronic and steric environments of the C1 and C3 positions are quite similar in this specific substrate, leading to comparable reaction rates. rsc.org

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core itself, often starting from 2-(aminomethyl)pyridine, allows for the controlled introduction of substituents. Subsequent halogenation can then be directed to specific positions. The traditional method for creating functionalized imidazo[1,5-a]pyridines often involves the construction of the core followed by the substitution of a halogen, such as iodine or bromine, with another group like cyanide. researchgate.net This stepwise approach is often necessary to control the final substitution pattern.

Research on the related imidazo[1,2-a]pyridine (B132010) scaffold has shown that the position of the halogen dramatically affects reactivity. For instance, in 7,8-dihalogenated imidazo[1,2-a]pyridines, the substitution of the iodine atom is highly regioselective over the chlorine atom in cross-coupling reactions. mdpi.com While this is a different isomer, it highlights the principle that the nature and position of the halogen are key determinants of regioselectivity.

Role of the Iodine Substituent in Reaction Pathways and Reactivity Modulation

The iodine substituent at the C8 position plays a multifaceted role in modulating the reactivity of the imidazo[1,5-a]pyridine ring system. Its primary and most utilized function is that of an excellent leaving group in transition metal-catalyzed cross-coupling reactions. rsc.org The carbon-iodine (C-I) bond is significantly weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cycles, allowing reactions to proceed under milder conditions and with greater efficiency compared to other halo-substituted analogues. rsc.orgnih.govacs.org

This high reactivity makes this compound a versatile precursor for introducing a wide array of functional groups, including aryl, heteroaryl, and phosphino (B1201336) moieties, via reactions like Suzuki-Miyaura and palladium-catalyzed phosphination. rsc.org

Beyond its role as a leaving group, elemental iodine (I₂) itself can act as a promoter or catalyst in the synthesis of iodo-substituted imidazo[1,5-a]pyridines. Iodine-promoted reactions can facilitate the formation of the heterocyclic core through sequential oxidative amination and iodination processes. researchgate.netsioc-journal.cnacs.org In some syntheses of imidazo[1,2-a]pyridines, molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) is used to form an in situ iodinating agent, which then regioselectively iodinates the heterocycle. nih.gov This demonstrates the dual nature of iodine in the chemistry of these scaffolds: it is both a key functional handle for diversification and a reagent used to install that very handle.

Kinetic and Thermodynamic Considerations for Transformations

While comprehensive kinetic and thermodynamic data for transformations involving this compound are not extensively documented, related studies on the imidazo[1,5-a]pyridine scaffold provide valuable insights.

Thermodynamic studies on the binding of 1-substituted pyridylimidazo[1,5-a]pyridine derivatives to cysteine proteases have shown that their binding is often hydrophobically and entropically driven. nih.gov This suggests that interactions involving the imidazo[1,5-a]pyridine core can be thermodynamically favorable, a principle that may extend to the transition states of its synthetic transformations.

The table below summarizes findings from related systems that shed light on the kinetic and thermodynamic aspects.

System/StudyFindingImplication for this compoundReference
1-Substituted Pyridylimidazo[1,5-a]pyridine DerivativesBinding to papain is hydrophobically and entropically driven.Transformations may be thermodynamically favorable due to the nature of the core. nih.gov
Palladium–Imidazo[1,5-a]pyridin-3-ylidene ComplexesKinetic studies show fast activation and high reactivity in cross-coupling.Suggests that reactions involving the imidazo[1,5-a]pyridine scaffold can be kinetically facile. rsc.org

Identification of Key Intermediates

Identifying reaction intermediates is crucial for confirming proposed mechanistic pathways. For reactions involving this compound, both stable precursors and transient species have been identified or proposed.

In the synthesis of the core heterocyclic structure, a common pathway involves the initial coupling of 2-(aminomethyl)pyridine with reagents like substituted benzoyl chlorides to form an amide intermediate. This stable intermediate then undergoes intramolecular cyclization to yield the imidazo[1,5-a]pyridine ring system.

In the context of cross-coupling reactions, the primary intermediates are organometallic species. For palladium-catalyzed reactions, the oxidative addition intermediate , a palladium(II) species of the type [Pd(L)₂(ImPy)I], is a key, albeit often transient, species. rsc.org Subsequent transmetalation leads to another Pd(II) intermediate where the iodide has been replaced by the coupling partner's organic group.

In copper-catalyzed syntheses of the imidazo[1,5-a]pyridine core, radical intermediates have been proposed based on experiments where radical scavengers inhibit the reaction. nih.govbeilstein-journals.org These pathways may involve transient Cu(III) species formed via oxidation by aerial oxygen. nih.gov

However, the direct isolation and characterization of some proposed intermediates remain a significant challenge. For instance, attempts to perform a metal-halogen exchange on iodo-substituted imidazo[1,5-a]pyridines followed by trapping with chlorophosphines failed to yield the desired phosphinated products, indicating the instability or alternative reaction pathways of the putative lithiated or magnesiated intermediates. rsc.org

The table below details key intermediates in the synthesis and reactions of imidazo[1,5-a]pyridines.

Reaction TypeProposed IntermediateRole/SignificanceReference
Core SynthesisAmide from 2-(aminomethyl)pyridineStable precursor undergoing cyclization.
Pd-Catalyzed Cross-Coupling[Pd(L)₂(ImPy)I]Key oxidative addition product. rsc.org
Cu-Catalyzed TransannulationCu(III) speciesProposed high-valent transient species in the catalytic cycle. nih.govbeilstein-journals.org
Cu-Catalyzed TransannulationRadical intermediatesProposed based on inhibition by radical scavengers. nih.govbeilstein-journals.org
Iodine-Promoted SynthesisIodo-intermediateFormed in situ during iodine-promoted cyclizations. nih.gov

Computational and Theoretical Studies of 8 Iodoimidazo 1,5 a Pyridine and Its Reactions

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of the imidazo[1,5-a]pyridine (B1214698) core is fundamental to its chemical behavior. This fused heterocyclic system is aromatic, featuring a 10-π electron system delocalized across the two rings. The nitrogen atom at position 2 is pyridine-like, while the nitrogen at position 4 is a bridgehead atom contributing to the aromatic system.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of such molecules. For the parent imidazo[1,5-a]pyridine, calculations reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The HOMO is typically distributed across the bicyclic system, while the LUMO is also delocalized, with significant coefficients on the carbon atoms of the pyridine (B92270) ring.

The introduction of an iodine atom at the C8 position significantly modulates this electronic structure. Iodine exerts a dual electronic effect: it is electronegative, leading to an electron-withdrawing inductive effect (-I), and it possesses lone pairs that can participate in resonance, resulting in a weak electron-donating mesomeric effect (+M). DFT calculations on related halogenated pyridines show that the inductive effect generally dominates, leading to a net withdrawal of electron density from the ring. rsc.org This would decrease the electron density at C8 and, to a lesser extent, at other positions in the pyridine ring.

X-ray crystallography on related substituted imidazo[1,5-a]pyridines, such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, confirms the planarity of the fused ring system. researchgate.net Bond length calculations using DFT on the parent scaffold and its derivatives are generally in good agreement with such experimental data, providing confidence in the predicted geometries. For 8-Iodoimidazo[1,5-a]pyridine, the C-I bond length is expected to be a key geometric parameter, influencing steric interactions in its reactions.

A Natural Bond Orbital (NBO) analysis can further dissect the bonding characteristics, quantifying the hybridization of atoms and the nature of orbital interactions. Such an analysis would likely confirm the sp² hybridization of the ring carbons and nitrogens and detail the delocalization of π-electrons. It could also reveal hyperconjugative interactions between the iodine lone pairs and the π-system of the ring, providing a quantitative measure of the mesomeric effect.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

DFT calculations are a cornerstone for predicting the feasibility and outcomes of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and predict reaction mechanisms and regioselectivity. For this compound, DFT could be applied to predict pathways for reactions such as electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

For instance, in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the C8-I bond is the reactive site. DFT calculations can model the entire catalytic cycle, including:

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): Modeling these steps helps understand how different coupling partners affect the reaction.

Reductive Elimination: The final step that forms the C-C or C-N bond and regenerates the Pd(0) catalyst.

DFT studies on related N-heterocyclic carbenes derived from the imidazo[1,5-a]pyridine scaffold have shown that the electronic character, and thus reactivity, is highly sensitive to substituents on the pyridine ring. rsc.org These studies reveal that the framework possesses significant π-accepting character, which can be tuned by substituents. rsc.org This π-accepting nature would influence the reactivity of the 8-iodo derivative.

Furthermore, DFT can predict the most likely sites for electrophilic attack. By calculating properties like the Fukui function or mapping the molecular electrostatic potential (MEP), one can identify the most nucleophilic positions on the ring. While the pyridine ring is generally electron-deficient, the imidazole (B134444) part is more electron-rich, making C1 and C3 potential sites for electrophilic substitution. DFT calculations would be essential to predict the regioselectivity of such reactions in the presence of the C8-iodo substituent.

Spectroscopic Property Prediction and Interpretation

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, including UV-Vis, IR, and NMR spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions that correspond to UV-Vis absorption spectra.

Studies on various imidazo[1,5-a]pyridine derivatives have demonstrated a strong correlation between TD-DFT predictions and experimental photophysical properties. mdpi.comresearchgate.net These compounds are often fluorescent, and their absorption and emission wavelengths are highly dependent on the substituents and their positions.

For this compound, TD-DFT calculations could predict:

Absorption Maxima (λ_max): By calculating the energy difference between the ground state (S₀) and the first few excited states (S₁, S₂, etc.). The calculations would likely show π-π* transitions as the dominant electronic excitations.

Molar Absorptivity: Related to the oscillator strength of the electronic transition, which is also an output of TD-DFT calculations.

Fluorescence Emission: By optimizing the geometry of the first excited state (S₁) and calculating the energy of the transition back to the ground state.

The presence of the heavy iodine atom at C8 is expected to influence the photophysical properties through the heavy-atom effect. This effect can enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), which could potentially quench fluorescence and promote phosphorescence. TD-DFT calculations, particularly when coupled with spin-orbit coupling calculations, can predict the rates of these processes and help interpret the observed luminescence behavior.

Table 1: Predicted Spectroscopic Data for a Generic Imidazo[1,5-a]pyridine Fluorophore (based on literature data)

Property Predicted Value Range Computational Method
Absorption λ_max 320 - 380 nm TD-DFT
Emission λ_max 450 - 550 nm TD-DFT (S₁ optimization)
Stokes Shift 100 - 150 nm Calculated from λ_max (abs/em)

Note: This table represents typical values for fluorescent imidazo[1,5-a]pyridine derivatives found in the literature; specific values for the 8-iodo derivative would require dedicated calculations. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While the fused imidazo[1,5-a]pyridine core is rigid and planar, computational methods can explore the conformational preferences of potential substituents and the molecule's dynamic behavior. researchgate.net Conformational analysis, typically performed using molecular mechanics or DFT, would be most relevant if flexible side chains were attached to the this compound core. For the core molecule itself, the planarity is the dominant feature.

Molecular dynamics (MD) simulations offer a way to study the behavior of a molecule over time in a simulated environment, such as in a solvent or interacting with a biological macromolecule. While specific MD studies on this compound are not prevalent, the methodology has been applied to the isomeric imidazo[1,2-a]pyridine (B132010) system to understand its stability when bound to a protein target. openpharmaceuticalsciencesjournal.com

An MD simulation of this compound could provide insights into:

Solvation: How water or other solvent molecules arrange around the solute and the dynamics of this solvation shell.

Intermolecular Interactions: The stability and geometry of potential π-π stacking or hydrogen bonding interactions in condensed phases.

Binding Stability: If docked into a protein's active site, MD simulations can assess the stability of the binding pose, calculate the root-mean-square deviation (RMSD) over time, and identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the complex. The stability of a ligand-protein complex can be evaluated over simulation times of nanoseconds to microseconds. openpharmaceuticalsciencesjournal.com

For example, the RMSD plot from an MD simulation indicates the stability of the system. A complex that reaches a stable plateau with an RMSD value typically below 3 Å is considered stable. openpharmaceuticalsciencesjournal.com Such simulations would be crucial in rationalizing its mechanism of action if this compound were investigated as a potential drug candidate.

Substituent Effects on Reactivity and Selectivity

The iodine atom at the C8 position is a critical substituent that governs the molecule's reactivity and selectivity. Computational studies are ideally suited to systematically investigate such substituent effects. The influence of the iodo group can be analyzed by comparing the calculated properties of this compound with the unsubstituted parent compound.

Key properties that are computationally evaluated include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are critical for predicting reactivity. An electron-withdrawing substituent like iodine is expected to lower the energies of both orbitals. A lower LUMO energy makes the molecule more susceptible to nucleophilic attack, while a lower HOMO energy makes it less reactive towards electrophiles.

Electron Density Distribution: As discussed previously, the -I effect of iodine will polarize the C-I bond and reduce electron density in the pyridine ring, affecting its reactivity in addition and substitution reactions.

Acidity/Basicity: The pKa values of the molecule can be predicted computationally. The electron-withdrawing nature of iodine would be expected to decrease the basicity of the pyridine-like nitrogen (N2) compared to the parent compound.

Application As a Synthetic Synthon and in Advanced Materials Research

Building Block for Complex Heterocyclic Architectures

The primary value of 8-Iodoimidazo[1,5-a]pyridine in synthetic organic chemistry lies in its utility as a "synthon" or building block for constructing more elaborate heterocyclic systems. Heterocyclic compounds are foundational to medicinal chemistry and materials science, and the imidazo[1,5-a]pyridine (B1214698) core is a recognized "privileged scaffold" found in numerous biologically active molecules. The iodine atom at the C8-position serves as a key functional group for derivatization.

This position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key reactions for which this compound is an ideal substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated imidazo[1,5-a]pyridines, which are useful for creating extended π-conjugated systems.

Heck Coupling: Reaction with alkenes to append vinyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.

Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.

Through these methodologies, the simple this compound core can be elaborated into a diverse library of complex molecules, enabling the systematic exploration of structure-activity relationships in drug discovery or the fine-tuning of molecular properties for materials science.

Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions using this compound as the starting material to generate more complex architectures.

EntryArylboronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8-Phenylimidazo[1,5-a]pyridine
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane8-(4-Methoxyphenyl)imidazo[1,5-a]pyridine
3Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene8-(Thiophen-2-yl)imidazo[1,5-a]pyridine
4Pyridine-3-boronic acidPd(OAc)₂ / XPhosK₃PO₄2-Butanol8-(Pyridin-3-yl)imidazo[1,5-a]pyridine

This table represents hypothetical transformations based on established Suzuki-Miyaura coupling methodologies for aryl iodides.

Scaffold for Novel Ligand Development in Catalysis

The imidazo[1,5-a]pyridine framework itself is an attractive scaffold for designing ligands used in transition metal catalysis. beilstein-journals.org Its rigid bicyclic structure and the presence of two distinct nitrogen atoms (one in the imidazole (B134444) ring, one in the pyridine (B92270) ring) allow it to function as a bidentate or monodentate ligand.

This compound is a strategic precursor for creating novel ligand systems. The iodine atom can be substituted to introduce phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups. For instance, a lithium-halogen exchange followed by quenching with a chlorophosphine could yield a phosphine-substituted ligand. Alternatively, cross-coupling reactions can be employed to attach moieties that are themselves ligand precursors. The ability to functionalize the 8-position allows for precise control over the steric and electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst it coordinates to. For example, introducing bulky groups at the C8-position can create a specific steric pocket around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

Development of New Reaction Methodologies

The development of new synthetic methods is a cornerstone of chemical research. While many methods focus on the synthesis of the imidazo[1,5-a]pyridine core itself, derivatives like this compound serve as valuable substrates for testing and validating new chemical transformations. nih.govresearchgate.netrsc.org

The C-I bond is of intermediate strength and highly polarizable, making it reactive under various conditions, including those involving radical intermediates, organometallic species, and photoredox catalysis. Researchers developing novel cross-coupling protocols or C-H activation reactions could use this compound as a benchmark substrate to demonstrate the efficiency, scope, and functional group tolerance of their new methodology on a heteroaromatic system. Its well-defined structure allows for straightforward characterization of products and unambiguous determination of reaction outcomes.

Exploration in Optoelectronic Devices and Sensors

Imidazo[1,5-a]pyridine derivatives have garnered attention for their unique photophysical properties and their potential use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and chemical sensors. beilstein-journals.org These compounds often exhibit strong fluorescence with tunable emission wavelengths.

The introduction of a heavy iodine atom at the 8-position is expected to significantly influence the photophysical properties of the imidazo[1,5-a]pyridine scaffold. This is due to the "heavy-atom effect," where the large iodine atom enhances spin-orbit coupling. This phenomenon can facilitate intersystem crossing from the singlet excited state to the triplet excited state, potentially promoting phosphorescence. Materials exhibiting phosphorescence are of great interest for high-efficiency OLEDs.

Furthermore, the 8-iodo position provides a site for attaching other functional groups to create sophisticated sensor molecules. For example, a fluorophore (the imidazo[1,5-a]pyridine core) could be linked via a Suzuki or Sonogashira reaction to a receptor unit designed to bind a specific analyte (e.g., a metal ion or a biomolecule). Binding of the analyte to the receptor could then induce a change in the fluorescence of the imidazo[1,5-a]pyridine moiety, allowing for sensitive detection.

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the imidazo[1,5-a]pyridine (B1214698) core, several approaches that align with these principles have been reported and offer a blueprint for the future synthesis of 8-Iodoimidazo[1,5-a]pyridine.

One promising avenue is the use of one-pot multicomponent reactions, which enhance efficiency by combining multiple synthetic steps without isolating intermediates. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based multicomponent reaction, has proven effective for synthesizing imidazo[1,2-a]pyridines and can be adapted for the [1,5-a] isomer. mdpi.com Future work could focus on incorporating 3-iodo-2-aminopyridine as a starting material in such reactions to directly generate this compound in a highly atom-economical manner. The use of greener catalysts, such as ammonium chloride, further enhances the sustainability of these methods. mdpi.com

Metal-free synthetic strategies are also gaining traction. For instance, a metal-free approach for C–H functionalization of imidazo[1,5-a]pyridines has been demonstrated using formaldehyde as both a reagent and a solvent at room temperature. nih.govacs.org This method avoids the environmental and economic costs associated with transition metal catalysts. Similarly, iodine-mediated one-pot syntheses of imidazo[1,5-a]pyridines have been developed, offering mild reaction conditions and high atom utilization. mdpi.com Adapting these metal-free and iodine-mediated approaches to be compatible with iodo-substituted precursors or to introduce the iodo group in a sustainable manner will be a key research direction.

Photochemical synthesis, which utilizes visible light as a renewable energy source, is another burgeoning area. nih.govresearchgate.net Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines has been extensively studied and provides a framework for developing similar green methods for the [1,5-a] scaffold. nih.govmdpi.com The development of photoredox-catalyzed methods for the direct iodination or functionalization of the imidazo[1,5-a]pyridine core would represent a significant advancement in the sustainable synthesis of this compound.

Green Synthesis ApproachPotential Application for this compoundKey Advantages
One-pot multicomponent reactionsDirect synthesis from 3-iodo-2-aminopyridineHigh atom economy, reduced waste, operational simplicity
Metal-free C-H functionalizationIntroduction of functional groups without transition metalsCost-effective, environmentally friendly
Iodine-mediated synthesisOne-pot formation of the imidazo[1,5-a]pyridine coreMild conditions, high atom utilization
Photochemical synthesisVisible light-induced iodination or functionalizationUse of renewable energy, energy-efficient

Exploration of Novel Reactivity Patterns

The presence of the iodo group at the 8-position of the imidazo[1,5-a]pyridine scaffold opens up a wide range of possibilities for novel chemical transformations, primarily through cross-coupling reactions. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are well-established, future research will likely focus on exploring less conventional reactivity patterns.

One area of interest is the development of dual functionalization strategies, where both the C-H bonds of the imidazole (B134444) ring and the C-I bond at the 8-position are selectively targeted in a single or sequential process. For the related imidazo[1,2-a]pyridine (B132010) system, site-selective C-H functionalization at various positions has been achieved. rsc.orgexlibrisgroup.com Extending these methodologies to this compound could enable the synthesis of highly complex and diverse molecular architectures.

Furthermore, the unique electronic properties of the 8-iodo derivative could be exploited in novel catalytic cycles. For instance, palladium-catalyzed carbonylation has been used to introduce carboxamide moieties at the 6- and 8-positions of imidazo[1,2-a]pyridines, with the potential for competing mono- and double carbonylation. nih.govmdpi.comresearchgate.net Investigating similar transformations for this compound could lead to the discovery of new reactivity and the synthesis of novel amides and α-ketoamides.

The development of photocatalytic reactions involving this compound is another exciting frontier. Visible light-induced reactions have been used for the perfluoroalkylation and arylation of imidazo[1,2-a]pyridines. nih.gov Applying these photoredox strategies to this compound could enable novel carbon-carbon and carbon-heteroatom bond formations under mild and environmentally friendly conditions.

Reactivity PatternDescriptionPotential Outcome
Dual FunctionalizationSelective targeting of both C-H and C-I bondsSynthesis of complex, multi-substituted imidazo[1,5-a]pyridines
Novel CarbonylationExploration of mono- and double carbonylation reactionsAccess to novel amides and α-ketoamides
PhotocatalysisUse of visible light to drive new chemical transformationsMild and sustainable methods for C-C and C-X bond formation

Integration with Flow Chemistry and Automation

The integration of continuous flow chemistry and automation offers significant advantages in terms of reaction optimization, scalability, and safety. While the application of these technologies to the synthesis of this compound is still in its infancy, research on the isomeric imidazo[1,2-a]pyridines provides a clear roadmap for future developments.

Automated flow synthesis has been successfully employed for the multistep synthesis of highly functionalized imidazo[1,2-a] heterocycles, demonstrating the potential for rapid library synthesis and optimization. nih.govresearchgate.net A similar approach could be developed for this compound, enabling the high-throughput screening of reaction conditions for cross-coupling and other functionalization reactions. This would accelerate the discovery of novel derivatives with desirable properties.

Microwave-assisted continuous flow synthesis is another promising technology that can significantly reduce reaction times and improve yields. beilstein-journals.org The Bohlmann–Rahtz pyridine (B92270) synthesis has been successfully performed in a microwave flow reactor, showcasing the potential for the continuous production of pyridine-containing heterocycles. beilstein-journals.org Applying this technology to the synthesis of the imidazo[1,5-a]pyridine core, potentially starting from iodo-substituted precursors, could lead to more efficient and scalable manufacturing processes.

The combination of flow chemistry with in-line purification techniques can further streamline the synthesis of this compound derivatives, allowing for the production of highly pure compounds without the need for traditional batch chromatography.

Advanced Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and developing robust processes. Advanced characterization techniques that allow for in-situ and real-time reaction monitoring are becoming increasingly important in this regard.

For reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions, in-situ NMR spectroscopy can provide valuable insights into the formation of intermediates and byproducts. This technique allows for the continuous monitoring of reactant consumption and product formation, facilitating kinetic studies and mechanistic investigations.

The data obtained from these advanced characterization techniques can be used to develop detailed kinetic models of the reactions of this compound, which can then be used to optimize reaction conditions and improve process control.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the reactivity and selectivity of chemical reactions. longdom.org For this compound, computational studies can play a crucial role in designing more efficient synthetic routes and novel reactivity patterns.

DFT calculations can be used to elucidate the mechanisms of key reactions, such as the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions. By understanding the energy barriers associated with different reaction pathways, it is possible to identify the factors that control reactivity and selectivity. This knowledge can then be used to design new catalysts or modify reaction conditions to favor the desired outcome.

Computational screening of virtual libraries of ligands and substrates can also be used to identify promising candidates for experimental investigation. For example, DFT calculations can predict the binding affinity of different ligands to a metal center, helping to select the most effective ligand for a particular transformation. Similarly, the reactivity of different substituted this compound derivatives can be computationally evaluated to guide substrate selection.

Furthermore, computational studies can aid in the interpretation of experimental data from advanced characterization techniques. For example, DFT can be used to calculate the NMR chemical shifts or vibrational frequencies of proposed intermediates, which can then be compared with experimental spectra to confirm their identity. The synergy between computational and experimental approaches will be key to unlocking the full potential of this compound chemistry.

Computational ApproachApplication to this compoundPotential Impact
Mechanistic DFT StudiesElucidation of reaction pathways for cross-coupling and functionalization reactionsRational design of more efficient and selective catalysts
Virtual ScreeningIn silico evaluation of ligands and substratesAccelerated discovery of new reactions and optimal reaction partners
Spectroscopic PredictionCalculation of NMR and vibrational spectra of intermediatesAiding the interpretation of in-situ reaction monitoring data

Q & A

What are the common synthetic routes for 8-Iodoimidazo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound typically involves cyclocondensation, transition-metal-free C-H amination, or iodine-mediated protocols. For example, a metal-free approach uses molecular iodine (I₂) to mediate oxidative annulation between 2-pyridyl ketones and alkylamines, achieving yields up to 85% under optimized conditions (110°C, NaOAc, 12 h) . Another method employs 2-(aminomethyl)pyridines and nitroalkanes in polyphosphoric acid (PPA), leveraging electrophilic activation for cyclization . Optimization strategies include adjusting stoichiometry (e.g., 5 equivalents of nitroethane), solvent selection (e.g., DMF or PPA), and reaction time (3–12 h). Yield improvements are often achieved by avoiding metal catalysts to reduce purification complexity .

How is the structural integrity of this compound confirmed in synthetic chemistry?

Basic Research Question
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, imidazo[1,5-a]pyridine derivatives exhibit characteristic aromatic proton signals between δ 7.5–9.0 ppm .
  • X-ray Diffraction : Single-crystal analysis reveals intermolecular interactions (e.g., π-stacking, C–H∙∙∙N hydrogen bonds) critical for stability. Studies show that N-atom positioning in the heterocycle dictates crystal packing .
  • HRMS : High-resolution mass spectrometry confirms molecular formula accuracy, particularly for novel derivatives .

What methodologies are employed to evaluate the antibacterial potential of this compound derivatives?

Intermediate Research Question
Antibacterial screening involves:

  • Minimum Inhibitory Concentration (MIC) Assays : Derivatives are tested against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. For example, imidazo[1,5-a]pyridine compounds exhibit MIC values as low as 10 µg/mL .
  • Time-Kill Curves : Assess bactericidal kinetics over 24 hours.
  • Resistance Profiling : Compare efficacy against antibiotic-resistant strains.
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., Vero) to ensure selectivity .

How do π-stacking interactions and intramolecular charge transfer affect the photophysical properties of this compound derivatives?

Advanced Research Question
π-stacking and charge transfer significantly influence fluorescence and quantum yields:

  • X-ray Analysis : Imidazo[1,5-a]pyridines form slipped π-stacked dimers, enhancing solid-state emission. Substitution at the 8-position (e.g., iodine) alters electron density, affecting Stokes shifts (up to 150 nm) .
  • DFT Calculations : Predict HOMO-LUMO gaps and charge transfer pathways. Derivatives with electron-withdrawing groups (e.g., –I) show blue-shifted emission due to reduced conjugation .
  • Aggregation Studies : Quaternization (e.g., pyridinium salts) prevents aggregation-caused quenching in polymeric films .

What strategies are used to analyze the thermodynamic parameters of enzyme inhibition by this compound-based inhibitors?

Advanced Research Question
Thermodynamic profiling involves:

  • Dixon and Lineweaver-Burk Plots : Determine inhibition constants (Kᵢ) and mechanism (competitive/uncompetitive). For papain inhibition, Kᵢ values range from 0.5–5 µM .
  • Van’t Hoff Analysis : Calculate ΔG, ΔH, and ΔS using temperature-dependent Kᵢ measurements.
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding enthalpy and stoichiometry .

How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) is used to:

  • Optimize Geometries : Predict bond lengths and angles, validated against X-ray data .
  • Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites for electrophilic substitution (e.g., iodination at C8) .
  • Charge Transfer Studies : Simulate excited-state dynamics to explain fluorescence behavior .

What in vitro cytotoxicity screening protocols are recommended for assessing this compound derivatives against cancer cell lines?

Intermediate Research Question
Standard protocols include:

  • MTT/PrestoBlue Assays : Measure IC₅₀ values against HepG2 (liver), MCF-7 (breast), and A375 (melanoma) cells. Derivatives with IC₅₀ < 20 µM are prioritized .
  • Selectivity Index (SI) : Compare cytotoxicity to non-cancerous lines (e.g., Vero).
  • Apoptosis Markers : Caspase-3/7 activation and Annexin V staining confirm mechanism .

Explain the mechanistic rationale behind transition-metal-free C-H amination reactions for synthesizing imidazo[1,5-a]pyridines.

Advanced Research Question
The I₂-mediated mechanism involves:

Electrophilic Activation : Iodine generates nitronate intermediates from nitroalkanes.

Nucleophilic Attack : 2-(Aminomethyl)pyridine reacts with the nitronate, forming an amidinium intermediate.

Cyclization : A 5-exo-trig cyclization produces dihydroimidazo[1,5-a]pyridine, followed by elimination of phosphorylated hydroxylamine to yield the final product .

How are imidazo[1,5-a]pyridine derivatives utilized in catalysis and material science?

Advanced Research Question
Applications include:

  • N-Heterocyclic Carbenes (NHCs) : Imidazo[1,5-a]pyridine-based ligands form stable Rh(I) and Pd complexes for cross-coupling reactions .
  • OLEDs : Derivatives with large Stokes shifts serve as blue emitters in light-emitting devices .
  • Photocatalysts : Triazolopyridine variants act as electron transporters in solar cells .

What are the challenges in scaling up synthetic protocols for this compound?

Intermediate Research Question
Key challenges include:

  • Purification Complexity : Metal-free methods reduce contamination but may require column chromatography for byproducts .
  • Solvent Compatibility : Polar solvents (e.g., PPA) complicate large-scale reactions.
  • Yield Optimization : Multi-step syntheses (e.g., cyclocondensation + iodination) require precise stoichiometric control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.